![molecular formula C21H33NO6 B4939718 4-Methyl-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4939718.png)
4-Methyl-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid is a complex organic compound with a unique structure that combines a piperidine ring with an ethoxyethyl chain and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]piperidine typically involves multiple steps:
Formation of the Phenoxy Group: The initial step involves the synthesis of the 3-propan-2-ylphenol, which is then reacted with ethylene oxide to form the 3-propan-2-ylphenoxyethanol.
Ethoxyethyl Chain Formation: The 3-propan-2-ylphenoxyethanol is further reacted with another equivalent of ethylene oxide to form the 3-propan-2-ylphenoxyethoxyethanol.
Piperidine Ring Formation: The final step involves the reaction of 3-propan-2-ylphenoxyethoxyethanol with 4-methylpiperidine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation or pain perception, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]piperidine: Similar in structure but may have different substituents or functional groups.
3-Propan-2-ylphenoxyethanol: A precursor in the synthesis of the target compound.
4-Methylpiperidine: Another precursor used in the synthesis.
Uniqueness
4-Methyl-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]piperidine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
4-methyl-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.C2H2O4/c1-16(2)18-5-4-6-19(15-18)22-14-13-21-12-11-20-9-7-17(3)8-10-20;3-1(4)2(5)6/h4-6,15-17H,7-14H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXPWJEQOVXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC=CC(=C2)C(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
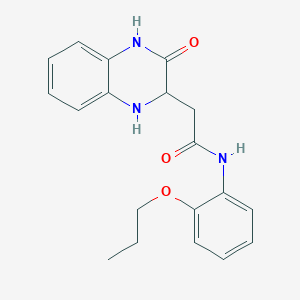
![1-Ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene](/img/structure/B4939646.png)
![N-{2-[(1-naphthylmethyl)thio]-1,3-benzothiazol-6-yl}-2-(2-pyridinylthio)acetamide](/img/structure/B4939654.png)
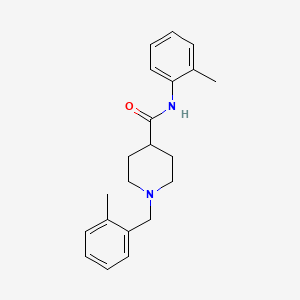
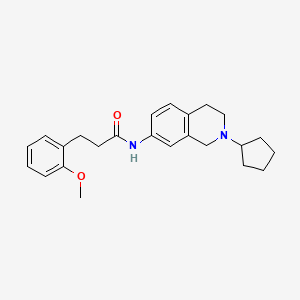
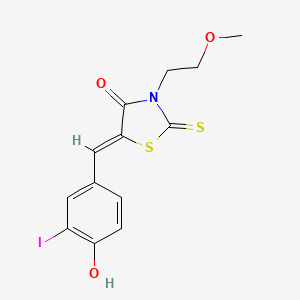
![2-[5-(2,5-dichlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone hydrobromide](/img/structure/B4939670.png)
![N~2~-(5-Chloro-2-methylphenyl)-N~2~-(methanesulfonyl)-N-{2-[(pyridin-2-yl)sulfanyl]ethyl}glycinamide](/img/structure/B4939682.png)
![Diethyl 2-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]propanedioate](/img/structure/B4939689.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939691.png)
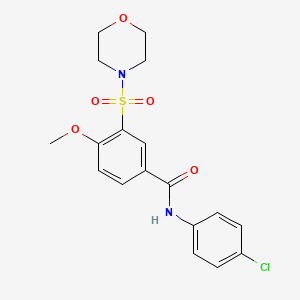
![Tetrahydrofuran-2-ylmethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4939710.png)
![3-phenyl-N-[2-(4-propylphenoxy)ethyl]acrylamide](/img/structure/B4939727.png)
![1,1'-(carbonyldi-4,1-phenylene)bis[2-(4-phenoxyphenyl)-1,2-ethanedione]](/img/structure/B4939734.png)
